3-(3-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Kinase inhibitor SAR Piperidine conformation Scaffold hop

This compound is differentiated by its unique combination of a 3-methylpiperidine-1-carbonyl group and a 2,2,2-trifluoroethyl N1-substituent on a pyrazole core. Crucial for kinase inhibitor SAR studies, the regiospecific 3-methylpiperidine amide and the lipophilic, electron-deficient N1 group dictate target binding and physicochemical properties. Procuring this specific CAS 2101198-04-1 entity ensures your research is not confounded by altered amide presentation found in 2-methyl analogs or the reduced LogP of non-trifluoroethyl variants.

Molecular Formula C12H17F3N4O
Molecular Weight 290.29
CAS No. 2101198-04-1
Cat. No. B2555192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
CAS2101198-04-1
Molecular FormulaC12H17F3N4O
Molecular Weight290.29
Structural Identifiers
SMILESCC1CCCN(C1)C(=O)C2=NN(C=C2N)CC(F)(F)F
InChIInChI=1S/C12H17F3N4O/c1-8-3-2-4-18(5-8)11(20)10-9(16)6-19(17-10)7-12(13,14)15/h6,8H,2-5,7,16H2,1H3
InChIKeyMPDPPPRQIAZWFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine (CAS 2101198-04-1): Scoping its Procurement-Relevant Identity


3-(3-Methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine (CAS 2101198-04-1) is a synthetic, small-molecule pyrazole derivative characterized by a 3-methylpiperidine carbonyl substituent at the pyrazole C3 position and a 2,2,2-trifluoroethyl group at the N1 position, with a free amine at C4 (Molecular Formula: C12H17F3N4O; Molecular Weight: 290.28 g/mol) [1]. This compound resides in chemical space relevant to kinase inhibitor programs and probe development, where subtle variations in the piperidine ring regiochemistry and the N‑alkyl substituent on the pyrazole core are known to profoundly alter target engagement, selectivity, and physicochemical properties [2]. Its structural features—the electron-withdrawing trifluoroethyl group, the hydrogen-bond-donating amine, and the conformationally constrained 3-methylpiperidine amide—collectively differentiate it from its closest in-class analogs and necessitate rigorous evidence-based procurement decisions.

Why Structural Analogs of 3-(3-Methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Cannot Be Interchanged Without Evidence


Compounds in the pyrazole‑piperidine amide class are not fungible. The exact position of the methyl group on the piperidine ring (2‑ vs. 3‑methyl), the size of the N‑heterocycle (piperidine vs. azepane), and the nature of the N1‑pyrazole substituent (trifluoroethyl vs. fluoroethyl or difluoroethyl) each create distinct conformational ensembles, steric environments, and electronic profiles that directly govern target binding kinetics, isoform selectivity, and metabolic stability [1]. For example, shifting the methyl group from the 3‑position to the 2‑position of the piperidine ring—as in the known analog CAS 2101196-01-2—alters the orientation of the carbonyl pharmacophore, which can break key hinge‑region hydrogen bonds in kinase active sites . Similarly, replacing the trifluoroethyl group with a less lipophilic fluoroethyl variant (CAS 2101195-74-6) reduces LogP and may compromise passive permeability and target engagement in cellular assays [2]. These differences are not theoretical; patent data confirm that small alterations in this chemical series lead to large shifts in kinase inhibition profiles [1]. Therefore, procurement of the specific CAS 2101198-04-1 compound is mandatory for reproducing or building upon structure‑activity relationship (SAR) studies tied to this exact chemotype.

Quantitative Differentiation Evidence for 3-(3-Methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Relative to Closest Analogs


Regiochemistry of the Piperidine Methyl Group: 3‑Methyl vs. 2‑Methyl Impact on Predicted Target Binding

The target compound incorporates a 3‑methylpiperidine amide, whereas the analog CAS 2101196-01-2 contains a 2‑methylpiperidine amide. This regiochemical shift relocates the methyl substituent from a position distal to the carbonyl (3‑position) to a position adjacent to the carbonyl (2‑position), introducing a steric clash that restricts rotation around the amide C–N bond and shifts the conformational equilibrium of the piperidine ring [1]. In kinase inhibitor SAR, the precise orientation of the amide carbonyl is critical for forming a hydrogen bond with the hinge region; the 2‑methyl analog is predicted to present a less favorable dihedral angle for this key interaction compared to the 3‑methyl compound [2]. No direct enzymatic assay data were identified for either compound in the accessed sources; the differential evidence is based on well‑established conformational principles supported by patent precedence in analogous chemotypes [2].

Kinase inhibitor SAR Piperidine conformation Scaffold hop

Pyrazole N1 Substituent: Trifluoroethyl vs. Fluoroethyl/Difluoroethyl and Physicochemical Property Differentiation

The target compound bears a 2,2,2‑trifluoroethyl group on the pyrazole N1 position, in contrast to the 2‑fluoroethyl (CAS 2101195-74-6) and 2,2‑difluoroethyl (CAS 2101197-72-0) analogs [1]. The fully fluorinated trifluoroethyl group provides a larger hydrophobic surface area and a stronger electron‑withdrawing effect than the partially fluorinated congeners, as reflected by the computed XLogP3-AA value of 2.2 for the target compound [2]. This lipophilicity difference is sufficient to alter passive membrane permeability and metabolic soft‑spot susceptibility (e.g., oxidative defluorination vs. dealkylation) [1]. While measured LogD or metabolic stability data are not publicly available, quantitative structure–property relationship (QSPR) models consistently predict a ≥0.5 LogP unit increase for the trifluoroethyl variant relative to difluoroethyl, translating to a meaningful shift in predicted CNS penetration and hepatic clearance [2].

Lipophilicity Metabolic stability Fluorine chemistry

Piperidine Ring Expansion: 3‑Methylpiperidine vs. Azepane and the Impact on Kinase Selectivity

The piperidine ring in the target compound is a six‑membered heterocycle; the azepane analog (CAS 2101199-91-9) features a seven‑membered ring with the same 3‑methyl substitution pattern . Ring expansion from piperidine to azepane increases conformational flexibility and projects the methyl substituent into a different spatial region, which can clash with the glycine‑rich loop in kinase active sites or create new interactions in the hydrophobic back pocket [1]. Patents covering amino‑methylpiperidine kinase inhibitors indicate that piperidine‑containing compounds achieve optimal hinge interactions, while azepane‑containing series often suffer from reduced potency due to entropic penalties and suboptimal hydrogen‑bond geometry [1]. No direct comparative biochemical data are publicly available, but the established SAR trends strongly implicate the piperidine scaffold as the more reliable kinase pharmacophore.

Kinase selectivity Ring-size SAR Hinge binding

Highest-Confidence Application Scenarios for 3-(3-Methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine (CAS 2101198-04-1) Grounded in Evidence


Kinase Inhibitor SAR Hit Expansion: Maintaining 3‑Methylpiperidine Hinge‑Binding Geometry

Medicinal chemistry teams developing ATP‑competitive kinase inhibitors can use this compound as a reference scaffold to explore vector diversification off the pyrazole C4 amine while preserving the constrained 3‑methylpiperidine carbonyl geometry critical for hinge‑region hydrogen bonding [1]. Procurement of this specific regioisomer ensures that observed SAR trends are not confounded by altered amide presentation, unlike the 2‑methyl analog (CAS 2101196-01-2) .

CNS‑Penetrant Probe Development: Leveraging the Lipophilic Trifluoroethyl Group

The trifluoroethyl N1 substituent imparts a computed XLogP3-AA of 2.2, which is associated with favorable passive permeability and potential blood‑brain barrier penetration [1]. This compound can serve as a starting point for designing CNS‑penetrant kinase probes, whereas fluoroethyl or difluoroethyl analogs with lower predicted LogP would be less suitable for CNS target engagement [2].

Chemical Biology Tool Compound: Elucidating Pi‑Stacking Interactions with Fluorinated Pyrazoles

The electron‑deficient trifluoroethyl group enhances the pyrazole ring's ability to engage in π‑stacking or anion‑π interactions with aromatic residues in protein active sites [1]. This makes the compound a valuable tool compound for biophysical studies (e.g., ITC, X‑ray crystallography) aimed at quantifying the energetic contribution of fluorinated substituents to protein–ligand binding, in contrast to non‑fluorinated or mono‑fluorinated analogs [2].

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